molecular formula C15H20N6OS B2549277 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 2415471-97-3

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B2549277
CAS No.: 2415471-97-3
M. Wt: 332.43
InChI Key: MLGVOSPJVXAVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine features a cyclopenta[d]pyrimidine core fused to a piperazine moiety, which is further substituted with a 3-(methoxymethyl)-1,2,4-thiadiazole group. This structure combines a bicyclic heterocycle with a sulfur-containing thiadiazole, likely influencing its physicochemical properties and biological activity. Such hybrid structures are common in medicinal chemistry, particularly in kinase inhibitors and central nervous system (CNS) therapeutics .

Properties

IUPAC Name

5-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6OS/c1-22-9-13-18-15(23-19-13)21-7-5-20(6-8-21)14-11-3-2-4-12(11)16-10-17-14/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGVOSPJVXAVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Cyclopenta[d]pyrimidine Core

Cyclization Strategies

The cyclopenta[d]pyrimidine ring system is typically constructed via tandem cyclization reactions. A validated method involves the reaction of 2-aminocyclopent-1-enecarbonitrile with ketones under basic conditions. For example:

  • Reagents : 2-aminocyclopent-1-enecarbonitrile, cyclohexanone, sodium methanolate
  • Conditions : Reflux in ethanol for 2 hours, followed by cooling and crystallization.
  • Yield : ~60–70% for analogous spirocyclic pyrimidinones.

Alternative approaches include enamine/enal cycloadditions, though these face challenges in yield optimization. A study demonstrated that (E)-2,6-dimethyl-2-octenedial undergoes cycloaddition with enamines at 50°C in tetrahydrofuran (THF) with p-toluenesulfonic acid (p-TsOH) as a catalyst, achieving 60% yield for related cyclopenta[c]pyridines.

Table 1: Comparative Analysis of Cyclopenta[d]pyrimidine Synthesis Methods
Method Reagents/Catalysts Temperature Yield Reference
Cyclization with ketones NaOMe, cyclohexanone Reflux 60–70%
Enamine/enal cycloaddition p-TsOH, THF 50°C 5–60%

Synthesis of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine

Thiadiazole Ring Formation

The 1,2,4-thiadiazole moiety is synthesized via microwave-assisted condensation of thiosemicarbazides with aldehydes. A green protocol optimized for thiadiazole derivatives involves:

  • Reagents : Hydrazinecarbothioamide, 3-(methoxymethyl)benzaldehyde
  • Conditions : Microwave irradiation (300 W, 120°C, 10 minutes).
  • Yield : 75–85% for analogous thiadiazoles.

Functionalization at C5

The C5 position is activated for nucleophilic substitution by introducing a leaving group (e.g., chloride or bromide). Subsequent methoxymethylation is achieved using sodium methoxide and chloromethyl methyl ether:

  • Reagents : NaOMe, ClCH2OCH3
  • Conditions : Dichloromethane, room temperature, 12 hours.

Piperazine Coupling and Final Assembly

Piperazine Substitution

The piperazine linker is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig amination. A robust method involves:

  • Step 1 : Reacting 4-chlorocycl

Chemical Reactions Analysis

Types of Reactions

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various types of reactions:

  • Oxidation: : It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions using hydrogen gas or hydride donors can convert certain functional groups to their corresponding reduced forms.

  • Substitution: : The compound can participate in electrophilic or nucleophilic substitution reactions, where certain substituents can be replaced by others under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Alkyl halides, sulfonyl chlorides.

Major Products Formed

Depending on the nature of the reaction and conditions used, the products can range from simple modifications of functional groups to complex rearrangements of the molecular structure.

Scientific Research Applications

Chemistry

This compound serves as a crucial building block for the synthesis of more complex molecules with desired chemical properties.

Biology

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine has potential biological activity that can be explored for enzyme inhibition, receptor binding studies, and as a molecular probe in biochemical pathways.

Medicine

In medicine, this compound may be investigated for its pharmacological properties, including potential therapeutic applications such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound can be used as an intermediate in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine exerts its effects involves:

  • Molecular Targets: : The compound may interact with specific enzymes, receptors, or proteins within a biological system.

  • Pathways Involved: : Its action could involve the inhibition or activation of biochemical pathways, leading to a cascade of cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:
  • Core Heterocycle Diversity: The target compound’s cyclopenta[d]pyrimidine core is distinct from benzo-fused thienopyrimidines () or pyridazine derivatives (). This affects ring strain, solubility, and binding affinity .
  • Synthetic Strategies : Piperazine coupling reactions (e.g., nucleophilic substitution with chloro-pyrimidines) are common across analogues . The thiadiazole moiety in the target compound may require specialized coupling agents or thiourea cyclization .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Inferred) (R)-4-(5-Methyl-7-oxo...)piperazine () 4-(7,7-Dimethyl-2-(methoxymethyl)... ()
Molecular Weight ~450–470 g/mol ~260 g/mol ~500 g/mol
LogP (Lipophilicity) Moderate (due to thiadiazole) Low (unsubstituted piperazine) High (hydrophobic benzo-thieno ring)
Solubility Moderate (polar thiadiazole) High (polar oxo group) Low
Metabolic Stability Likely stable (methoxymethyl group) Moderate (oxo group susceptible to reduction) Variable (depends on furan metabolism)
  • Thiadiazole Impact : The 1,2,4-thiadiazole group may enhance metabolic stability compared to furan or morpholine substituents, as sulfur-containing heterocycles resist oxidative degradation .

Biological Activity

The compound 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine represents a unique structure within the class of heterocyclic compounds. Its biological activity has garnered attention for potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C13H16N6OS
  • Molecular Weight : 284.37 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The thiadiazole moiety is known for its ability to inhibit specific enzymes and receptors that are crucial in cancer cell proliferation and survival.

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves:
    • Induction of apoptosis through caspase activation.
    • Inhibition of key kinases involved in cell cycle regulation.
    • Disruption of mitochondrial membrane potential leading to cell death.
  • Antimicrobial Activity : The methoxymethyl group enhances the compound's ability to penetrate bacterial membranes, showing promising results against both Gram-positive and Gram-negative bacteria.

Biological Activity Data

A summary of biological activity findings is presented in Table 1 below.

Activity TypeCell Line / OrganismIC50 (µM)Reference
AnticancerHCT116 (Colon Cancer)3.29
AnticancerMCF7 (Breast Cancer)10.0
AntimicrobialStaphylococcus aureus12.5
AntimicrobialEscherichia coli15.0

Case Study 1: Anticancer Efficacy

In a study published in Molecules, the compound was tested against several cancer cell lines including HCT116 and MCF7. The results showed that it significantly inhibited cell growth with IC50 values indicating strong potential as an anticancer agent. Mechanistic studies revealed that it induced apoptosis via the intrinsic pathway, confirmed by increased caspase-3 activity and DNA fragmentation assays.

Case Study 2: Antimicrobial Properties

A separate study focused on the antimicrobial properties of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated effective inhibition at relatively low concentrations, suggesting its potential use as an antibacterial agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.